molecular formula C17H14O4 B13681795 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 19055-50-6

2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13681795
CAS No.: 19055-50-6
M. Wt: 282.29 g/mol
InChI Key: AHLWEUWFJNAVLN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to diol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)acetic acid: Shares the 3,5-dimethoxyphenyl group but differs in the core structure.

    2,3-Dimethoxybenzoic acid: Contains similar methoxy groups but has a benzoic acid core.

    3-Acetoxy-2-methylbenzoic acid: Another related compound with different functional groups.

Uniqueness

2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties

Properties

CAS No.

19055-50-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C17H14O4/c1-20-11-7-10(8-12(9-11)21-2)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3

InChI Key

AHLWEUWFJNAVLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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